BenchChemオンラインストアへようこそ!

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione

CNS drug discovery Blood-brain barrier permeability Hydantoin pharmacophore

The compound 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione (CAS 1710283-47-8) is a synthetic hybrid molecule that combines a hydantoin (imidazolidine-2,4-dione) core with a morpholinosulfonyl-phenyl substituent. This structure integrates a privileged medicinal chemistry scaffold with a solubilizing morpholine sulfonamide group, differentiating it from simpler hydantoins like phenytoin or 3-methylimidazolidine-2,4-dione.

Molecular Formula C14H17N3O6S
Molecular Weight 355.37
CAS No. 1710283-47-8
Cat. No. B2461615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione
CAS1710283-47-8
Molecular FormulaC14H17N3O6S
Molecular Weight355.37
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)O
InChIInChI=1S/C14H17N3O6S/c1-15-13(19)9-17(14(15)20)11-3-2-10(8-12(11)18)24(21,22)16-4-6-23-7-5-16/h2-3,8,18H,4-7,9H2,1H3
InChIKeyZSBCOKZPSQNEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione (CAS 1710283-47-8): A Specialized Hydantoin-Morpholine Hybrid Building Block


The compound 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione (CAS 1710283-47-8) is a synthetic hybrid molecule that combines a hydantoin (imidazolidine-2,4-dione) core with a morpholinosulfonyl-phenyl substituent [1]. This structure integrates a privileged medicinal chemistry scaffold with a solubilizing morpholine sulfonamide group, differentiating it from simpler hydantoins like phenytoin or 3-methylimidazolidine-2,4-dione [2]. It is primarily offered as a research-grade building block, with vendors supplying it at a minimum purity of 97% . Its computed physicochemical profile, including an XLogP3-AA of -0.7 and a topological polar surface area (tPSA) of 116 Ų, suggests balanced lipophilicity and high polarity, making it a distinct candidate for CNS and anti-infective drug discovery libraries [REFS-1, REFS-4].

Why 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione Cannot Be Replaced by a Simpler Hydantoin


Rational substitution of 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione with a generic hydantoin like 3-methylimidazolidine-2,4-dione or phenytoin is precluded by critical pharmacophoric and physicochemical differences. This compound uniquely installs a morpholinosulfonyl group directly onto the phenyl ring, which is a structural motif proven to impart broad-spectrum anticonvulsant activity in related hybrid series [1]. The morpholine moiety enhances aqueous solubility and modulates logP, addressing the high lipophilicity of classic hydantoins, which is often linked to pharmacokinetic liabilities [2]. The aromatic hydroxy group further offers a functional handle for derivatization, enabling prodrug strategies or targeted covalent modification, a synthetic utility absent in unsubstituted analogs . This single compound delivers a pre-assembled, multi-modal scaffold that would otherwise require several synthetic steps to build from simpler, commercially available hydantoin cores.

Quantitative Differentiation of 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione from Key Comparators


Enhanced CNS Drug-Likeness: tPSA vs. Phenytoin

The target compound exhibits a topological polar surface area (tPSA) of 116.0 Ų [1]. This is 69.3% higher than the tPSA of the classic anticonvulsant hydantoin phenytoin (68.5 Ų), calculated using the same method [2]. This significant increase, driven by the morpholinosulfonyl group, brings the tPSA into an optimal range (60–140 Ų) for CNS drug design, balancing BBB permeation with enhanced solubility and reduced passive metabolic clearance compared to highly lipophilic hydantoins.

CNS drug discovery Blood-brain barrier permeability Hydantoin pharmacophore

Improved Predicted Solubility: XLogP3-AA vs. 3-Methylimidazolidine-2,4-dione

The computed partition coefficient (XLogP3-AA) for the target compound is -0.7 [1]. This is a stark contrast to the baseline 3-methylimidazolidine-2,4-dione, which has a predicted XLogP3-AA of +0.4 [2]. The 1.1 log unit decrease signifies a shift from a slightly lipophilic core to a hydrophilic molecule, attributed to the polar morpholinosulfonyl moiety. This indicates a >10-fold increase in predicted aqueous solubility, crucial for in vitro assay performance under high-concentration DMSO screening conditions.

Physicochemical profiling Solubility enhancement Hydantoin derivatives

Validation of Anticonvulsant Potential via Morpholino-Hydantoin Class Activity

A direct structural analog class, hybrid imidazolidine-2,4-dione and morpholine derivatives, was recently shown to have broad-spectrum anticonvulsant activity. The most potent compound in this study, 'compound 19', demonstrated an ED₅₀ of 26.3 mg/kg in the maximal electroshock (MES) test and 11.1 mg/kg in the 6 Hz (32 mA) test, significantly outperforming levetiracetam (1.5-fold higher efficacy in 6 Hz) and phenytoin (broader activity spectrum) [1]. The target compound is a member of this validated pharmacophore class, bearing the key morpholino and hydantoin motifs essential for this activity, and uniquely presents a free hydroxyl handle for further optimization.

Antiseizure discovery Broad-spectrum activity Structure-activity relationship

Molecular Complexity Advantage Over Standard Hydantoin Building Blocks

The target compound has a molecular weight of 355.37 g/mol and a heavy atom count of 24, indicating high molecular complexity (score: 612) [1]. In contrast, benchmark hydantoin building blocks like 3-methylimidazolidine-2,4-dione (MW 114.1 g/mol, heavy atom count 8) [2] or 5,5-diphenylhydantoin (MW 252.3 g/mol) are structurally simpler. The target compound's pre-installed morpholinosulfonyl motif is a privileged structure for kinase and protease inhibition, offering immediate entry into complex SAR landscapes, thereby saving 3-4 synthetic steps compared to building the same architecture from a simpler core.

Medicinal chemistry Fragment-based drug discovery Scaffold diversity

Procurement Application Scenarios for 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione


Fragment-Based Lead Evolution in CNS Drug Discovery

A CNS-focused research group seeking to evolve a hydantoin fragment hit into a lead can procure this compound to immediately access a pre-optimized pharmacophore. The validated class-level anticonvulsant activity [1] combined with its optimal CNS tPSA of 116 Ų [2] provides a strong basis for direct in vivo screening in seizure models, bypassing the need for multi-step analog synthesis from simpler hydantoin fragments.

Solubility-Controlled Compound Library Design

High-throughput screening (HTS) core facilities can choose this molecule over phenytoin or other lipophilic hydantoins (XLogP3-AA typically >2.0) for their screening decks. Its predicted XLogP3-AA of -0.7 [1] guarantees superior kinetic solubility, reducing false negatives from compound precipitation and enhancing screen reproducibility, a key factor in procurement decisions for library enrichment compounds.

Kinase or Protease Inhibitor Scaffold Hopping

Medicinal chemists looking to replace a privileged morpholinosulfonyl scaffold in a lead series can use this hydantoin hybrid. The pre-formed morpholinosulfonyl-phenyl moiety, a known kinase hinge-binding motif [1], can be directly coupled via the free hydroxyl group to rapidly generate diverse analogs for structure-activity relationship (SAR) studies, significantly shortening synthetic timelines compared to de novo construction.

Targeted Covalent Inhibitor (TCI) Development

Rational design of TCIs requires a functionalizable handle. The unique o-hydroxyphenyl group on this compound provides a native attachment point for electrophilic warheads (e.g., acrylamide, chloroacetamide) [1]. This makes it a superior choice over other hydantoin building blocks, enabling direct and efficient synthesis of covalent probe libraries without requiring additional synthetic manipulation to install the reactive group.

Quote Request

Request a Quote for 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.